7-Methoxy-2-methyl-5,8-dioxo-5,8-dihydronaphthalene-1,4,6-triyl triacetate
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Overview
Description
7-Methoxy-2-methyl-5,8-dioxo-5,8-dihydronaphthalene-1,4,6-triyl triacetate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of 7-Methoxy-2-methyl-5,8-dioxo-5,8-dihydronaphthalene-1,4,6-triyl triacetate involves several steps. One common synthetic route includes the use of starting materials such as 7-methoxy-2-naphthol and acetic anhydride. The reaction typically occurs under acidic conditions to facilitate the acetylation process. Industrial production methods may involve optimized reaction conditions to increase yield and purity, including the use of catalysts and controlled temperatures .
Chemical Reactions Analysis
7-Methoxy-2-methyl-5,8-dioxo-5,8-dihydronaphthalene-1,4,6-triyl triacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride, resulting in the formation of hydroquinones.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions under basic conditions.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes and pigments due to its stable chromophore structure.
Mechanism of Action
The mechanism of action of 7-Methoxy-2-methyl-5,8-dioxo-5,8-dihydronaphthalene-1,4,6-triyl triacetate involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways. Its effects are mediated through binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Similar compounds include:
7-Acetyl-8-hydroxy-2-methoxy-6-methyl-1,4-naphthoquinone: This compound shares a similar naphthoquinone structure but differs in its functional groups.
Methyl 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate: Another compound with a similar dioxo structure but different core skeleton.
(4R,12aS)-7-Methoxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1’,2’4,5]pyrazino[2,1-b][1,3]oxazine-9-carboxylic acid: This compound has a similar methoxy and dioxo functional groups but a different ring structure .
Properties
CAS No. |
112471-72-4 |
---|---|
Molecular Formula |
C18H16O9 |
Molecular Weight |
376.3 g/mol |
IUPAC Name |
(4,7-diacetyloxy-6-methoxy-3-methyl-5,8-dioxonaphthalen-1-yl) acetate |
InChI |
InChI=1S/C18H16O9/c1-7-6-11(25-8(2)19)12-13(16(7)26-9(3)20)15(23)17(24-5)18(14(12)22)27-10(4)21/h6H,1-5H3 |
InChI Key |
DAHNPUFDOOZZSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1OC(=O)C)C(=O)C(=C(C2=O)OC(=O)C)OC)OC(=O)C |
Origin of Product |
United States |
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